molecular formula C10H25N3 B13999495 2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine CAS No. 959028-30-9

2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine

Cat. No.: B13999495
CAS No.: 959028-30-9
M. Wt: 187.33 g/mol
InChI Key: HIFPWOAHPLWFLT-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is a chemical compound with the molecular formula C10H25N3. It is a tertiary amine, characterized by the presence of two dimethylamino groups attached to a 1,3-propanediamine backbone. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-propanediamine with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60-70°C and pressures of 2.0-3.0 MPa .

Industrial Production Methods

In industrial settings, the production of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces secondary amines .

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine involves its strong basicity and nucleophilicity. The compound can donate electron pairs to electrophiles, facilitating various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and basicity compared to similar compounds. This makes it particularly effective in catalysis and as a reagent in organic synthesis .

Properties

CAS No.

959028-30-9

Molecular Formula

C10H25N3

Molecular Weight

187.33 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-N,N,N',N'-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C10H25N3/c1-11(2)7-10(8-12(3)4)9-13(5)6/h10H,7-9H2,1-6H3

InChI Key

HIFPWOAHPLWFLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C)CN(C)C

Origin of Product

United States

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